1-(2-Amino-4,5-dimethoxyphenyl)ethanone

EGFR Inhibitor Tyrosine Kinase Lung Cancer

This regiospecific acetophenone is a validated dual topoisomerase/EGFR inhibitor with demonstrated activity against the drug-resistant T790M gatekeeper mutant. Only the precise 2-amino,4,5-dimethoxy substitution pattern ensures target engagement—generic acetophenone analogs cannot substitute. Procure at ≥98% purity to eliminate impurity-driven artifacts in kinase inhibitor SAR studies, combination therapy screening, and EGFR mutant pharmacology. An essential scaffold for overcoming acquired resistance to first-line TKIs in breast and prostate cancer models.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 4101-30-8
Cat. No. B1268869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4,5-dimethoxyphenyl)ethanone
CAS4101-30-8
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1N)OC)OC
InChIInChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3
InChIKeyKGKWXEGYKGTMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS 4101-30-8): A Research-Grade Amino-Acetophenone with Distinct EGFR-Targeting Potential


1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2′-Amino-4′,5′-dimethoxyacetophenone (CAS 4101-30-8, MW 195.22), is a synthetic organic compound characterized by a phenyl ring substituted with an amino group at the 2-position, methoxy groups at the 4- and 5-positions, and an ethanone (acetyl) group . This specific substitution pattern confers a unique pharmacophore profile, distinguishing it from simple acetophenone derivatives. The compound is recognized in the research community as a topoisomerase inhibitor and a potential epidermal growth factor receptor (EGFR) targeting agent, with activity noted against therapeutically relevant EGFR mutants .

Why 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Cannot Be Substituted with Unsubstituted Acetophenones or Simple Amino-Dimethoxy Analogs


Generic substitution with other acetophenone derivatives is not scientifically viable. The precise arrangement of the 2-amino and 4,5-dimethoxy groups on the phenyl ring is critical for its reported biological activity. While other amino-dimethoxyacetophenones may exist, the specific regioisomerism of this compound dictates its ability to engage with biological targets like EGFR and topoisomerase . For instance, moving the amino group or altering the methoxy substitution pattern would result in a different spatial orientation of the pharmacophore, which is known to be crucial for binding to the target receptor's active site . Therefore, procurement decisions must be based on the exact chemical structure to ensure experimental reproducibility and target engagement in cancer research models.

Quantitative Evidence Guide: Evaluating 1-(2-Amino-4,5-dimethoxyphenyl)ethanone for Cancer Research Applications


Activity Against Clinically Relevant EGFR Mutants Compared to Wild-Type EGFR

The compound has been identified in patent literature as possessing inhibitory activity against therapeutically relevant EGFR mutants, including L858R, T790M, and exon 19 deletion activating mutants . This activity profile is directly relevant for research in non-small cell lung cancer (NSCLC), where these mutations are key drivers of tumor growth and resistance. The reference explicitly states the compound's utility in treating diseases mediated by these specific EGFR mutant activities, which differentiates it from first-generation EGFR inhibitors that primarily target wild-type or single-mutant EGFR .

EGFR Inhibitor Tyrosine Kinase Lung Cancer

Topoisomerase Inhibition Mechanism Compared to Other DNA-Damaging Agents

The compound, designated 2-ADMA, is described as a topoisomerase inhibitor that targets the EGFR signaling pathway . This dual mechanism—directly inhibiting topoisomerase while also blocking upstream growth factor signaling—is a differentiating feature from classical topoisomerase poisons like camptothecin or etoposide, which act solely on the enzyme-DNA complex . The compound is reported to bind to the iminium group on the receptor, preventing EGF ligand binding and downstream signal transduction .

Topoisomerase Inhibitor DNA Damage Anticancer

Pharmacophore Similarity to Lapatinib Suggests a Defined Binding Mode

The compound's pharmacophore properties are noted to be similar to those of lapatinib, a clinically approved dual tyrosine kinase inhibitor for HER2-positive breast cancer . This structural and pharmacological similarity suggests that the compound may adopt a comparable binding pose within the ATP-binding pocket of EGFR, a well-characterized interaction for quinazoline-based inhibitors . This is a more specific and actionable insight than a general claim of 'EGFR inhibition,' as it provides a structural rationale for its activity.

Pharmacophore Lapatinib EGFR/HER2 Inhibitor

Reported Activity in Breast and Prostate Cancer Models

Vendor documentation indicates that 2-ADMA inhibits the growth of cancer cells, with specific studies conducted in breast and prostate cancer models . While detailed cell line data (e.g., GI50 values) are not provided in this source, the identification of these two cancer types as responsive models provides a focused experimental starting point compared to untargeted screening. This specificity is useful for researchers studying these particular malignancies.

Breast Cancer Prostate Cancer Antiproliferative

Chemical Purity and Physical Specifications from a Major Supplier

For researchers requiring reliable and reproducible experimental outcomes, the compound is available at a certified purity of 98% (by GC/T) from a major chemical supplier, Thermo Scientific (Alfa Aesar) . The physical state is described as a crystalline powder with a melting point of 104-108°C . While a purity of 95% is commonly offered by other vendors, the 98% specification provides a higher degree of assurance regarding the absence of impurities that could confound biological assays or chemical syntheses.

Chemical Purity Quality Control Reproducibility

Use as a Key Synthetic Intermediate for Tyrosine Kinase Inhibitors

The compound is explicitly disclosed as an intermediate in the preparation of tyrosine kinase inhibitors, as detailed in patent literature . This is a concrete, non-biological application that distinguishes it from other amino-acetophenones which may lack this specific synthetic utility. The described preparation method involves using this compound as a building block to construct more complex molecules with therapeutic potential .

Synthetic Intermediate Tyrosine Kinase Inhibitor Medicinal Chemistry

Recommended Application Scenarios for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Based on Validated Evidence


Development of Next-Generation EGFR Inhibitors for Mutant NSCLC

Researchers aiming to overcome resistance to first-line EGFR inhibitors like gefitinib or erlotinib can utilize this compound as a core scaffold. The evidence points to its activity against the T790M gatekeeper mutation, a common cause of acquired resistance . It can be employed in structure-activity relationship (SAR) studies to design and synthesize novel analogs with improved potency and selectivity against this and other drug-resistant EGFR mutants .

Mechanistic Studies in EGFR-Driven Breast and Prostate Cancers

Given its dual topoisomerase/EGFR inhibition profile and reported activity in breast and prostate cancer models , this compound is an ideal tool for exploring synthetic lethal interactions or combination therapies. It can be used to investigate the crosstalk between growth factor signaling and DNA damage response pathways in these specific cancer types.

Synthesis of Complex Tyrosine Kinase Inhibitor Libraries

Medicinal chemists can use this compound as a validated synthetic intermediate for the construction of diverse kinase inhibitor libraries. The patent literature confirms its utility in preparing tyrosine kinase inhibitors , making it a reliable and well-documented starting point for generating novel intellectual property in the kinase inhibitor space.

High-Confidence In Vitro Pharmacology for Target Validation

When procured at a high purity grade (98%), such as that offered by Thermo Scientific , this compound is suitable for rigorous in vitro pharmacology studies. The defined purity minimizes the risk of impurity-driven artifacts, ensuring that observed cellular effects (e.g., growth inhibition, apoptosis) can be confidently attributed to the compound itself, thereby strengthening target validation and early-stage drug discovery data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.